molecular formula C12H13N3O B2999110 1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 194478-14-3

1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one

Cat. No.: B2999110
CAS No.: 194478-14-3
M. Wt: 215.256
InChI Key: JZNCZWHUBOFGPJ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-one consists of a triazole ring fused to an acetophenone moiety. The triazole ring imparts rigidity and contributes to its unique properties. The compound’s 3D structure can be visualized using software tools .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The compound has been used as a precursor molecule in various chemical reactions to synthesize new compounds. For instance, its reaction with hydroxylamine hydrochloride led to the formation of a new heterocycle, which was characterized using nuclear magnetic resonance spectroscopy, single-crystal X-ray, and elemental analysis (Abdel-Wahab et al., 2023).

  • In another example, the compound was reacted with 2-naphthaldehyde in ethanolic sodium hydroxide to yield a new product. This product's structure was also established using nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction (Kariuki et al., 2022).

Applications in Drug Development

  • A derivative of this compound was synthesized and evaluated for antiviral activity against COVID-19. This involved a structure-aided in silico virtual screening to identify its inhibitory action on the main coronavirus protease, a key factor in the virus's propagation (Rashdan et al., 2021).

Material Science and Corrosion Inhibition

  • A derivative, 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone, was synthesized and characterized as a new corrosion inhibitor for mild steel in a corrosive environment. It demonstrated high inhibition efficiency, which was studied using various spectroscopy techniques and scanning electron microscopy (Jawad et al., 2020).

Biological Activities and Pharmaceutical Potential

  • The compound's derivatives have been explored for their chemotherapeutic value, particularly as antibiotics, antimicrobials, and antifungals. Novel substituted triazole phenylmethanones synthesized from it have shown potential for these applications (Sonawane & Sagare, 2023).

  • Another study synthesized a series of derivatives, exploring their potential as anti-microbial, anti-oxidant, and anti-cancer agents. These compounds displayed a broad spectrum of anti-microbial and anti-oxidant activities, with some exhibiting moderate to excellent anti-cancer activities on breast cancer cell lines (Bhat et al., 2016).

Properties

IUPAC Name

1-[5-methyl-1-(4-methylphenyl)triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-4-6-11(7-5-8)15-9(2)12(10(3)16)13-14-15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNCZWHUBOFGPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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